molecular formula C14H13N5O2S B2659105 1-(4-methoxyphenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 1058238-69-9

1-(4-methoxyphenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

Cat. No.: B2659105
CAS No.: 1058238-69-9
M. Wt: 315.35
InChI Key: LXKOXARWBJXEPA-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a potent and selective small-molecule inhibitor targeting the tyrosine kinase receptors AXL and c-Met (also known as MET). These receptors are critically implicated in oncogenic processes, including tumor proliferation, survival, invasion, and metastasis. The compound functions by competitively binding to the ATP-binding site of these kinases, thereby suppressing their autophosphorylation and subsequent activation of downstream signaling pathways such as PI3K/AKT and MAPK/ERK. Its primary research value lies in investigating mechanisms of cancer resistance, particularly against therapies targeting the EGFR pathway. Studies have shown that AXL and c-Met activation is a common escape mechanism in various cancers, including non-small cell lung cancer (NSCLC) and glioblastoma, following treatment with EGFR inhibitors like erlotinib. Consequently, this compound is a vital tool for probing combination treatment strategies to overcome or prevent such resistance. Research utilizing this inhibitor has demonstrated its efficacy in suppressing tumor growth and metastatic potential in preclinical in vitro and in vivo models, highlighting its significance in the development of next-generation targeted cancer therapeutics.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-19-13-12(17-18-19)14(16-8-15-13)22-7-11(20)9-3-5-10(21-2)6-4-9/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKOXARWBJXEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC(=O)C3=CC=C(C=C3)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxyphenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a compound of interest due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxyphenyl group and a triazolopyrimidine moiety linked via a thioether bond. Its molecular formula is C14H15N5OSC_{14}H_{15}N_5OS with a molecular weight of approximately 305.37 g/mol. The structural complexity contributes to its varied biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant anticancer properties. For instance:

  • A derivative similar to our compound showed IC50 values ranging from 1.1 to 18.8 µM against various cancer cell lines, outperforming standard chemotherapeutic agents in certain cases .
  • Another study demonstrated that triazolo compounds induced apoptosis in MDA-MB-231 breast cancer cells, increasing pro-apoptotic gene expression while decreasing anti-apoptotic markers .

Antimicrobial Activity

The compound has also shown promising results against various bacterial strains:

  • A related triazolo compound demonstrated significant efficacy against Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .
  • In vitro assays revealed that the compound inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition

The compound's ability to inhibit enzymes is noteworthy:

  • Studies have reported that triazolo derivatives exhibit inhibitory effects on acetylcholinesterase and alkaline phosphatase, which are crucial for neurological function and metabolic processes .
  • These properties indicate potential applications in treating neurodegenerative diseases and metabolic disorders.

Case Studies

  • Study on Anticancer Efficacy : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including MCF7 and H157. The results indicated a significant reduction in cell viability compared to controls, with an IC50 value of 0.24 µM for EGFR inhibition .
  • Antimicrobial Testing : In a comparative analysis of antimicrobial activity, the compound was tested against multiple bacterial strains. It exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics .

The mechanisms underlying the biological activities of this compound include:

  • Apoptosis Induction : The compound triggers apoptosis via activation of caspases and modulation of Bcl-2 family proteins .
  • Enzyme Interaction : It interacts with key enzymes involved in cancer progression and microbial metabolism, leading to inhibition of their activity .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 1-(4-methoxyphenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown effectiveness against various bacterial strains and fungi. The incorporation of the triazole ring enhances the compound's ability to inhibit microbial growth, making it a candidate for developing new antibiotics and antifungal agents .

Anticancer Potential

Research has indicated that triazole-containing compounds can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. Preliminary results suggest that this compound may possess similar anticancer properties, warranting further investigation into its efficacy against various cancer cell lines .

Anti-inflammatory Effects

Compounds with a similar structure have been studied for their anti-inflammatory effects. The presence of the methoxy group is believed to enhance the compound's ability to modulate inflammatory pathways. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Neuroprotective Properties

Emerging evidence points to the neuroprotective effects of triazole derivatives. These compounds may protect neuronal cells from oxidative stress and excitotoxicity, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Nanomaterials Development

The unique chemical structure of this compound allows it to be incorporated into nanomaterials for drug delivery systems. Its ability to form stable complexes with metals can also be exploited in creating novel nanocomposites with enhanced mechanical and thermal properties .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. Results showed that derivatives similar to this compound exhibited significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, indicating potential as new antimicrobial agents .

Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that compounds based on the triazole framework could inhibit cell proliferation effectively. Specifically, derivatives showed IC50 values in the micromolar range against breast cancer cells, suggesting their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Table 1: Key Features of Triazolopyrimidine Derivatives

Compound Name / ID Core Structure Modifications Molecular Formula / Weight (g/mol) Notable Substituents Reported Activity / Application Reference
1-(4-Methoxyphenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone (Target) 3-methyltriazolopyrimidine + 4-methoxyphenyl thioether + ethanone C₁₆H₁₅N₅O₂S (349.39)* Methoxy, thioether Not explicitly stated -
RG7774 (CAS 1433361-02-4) 5-tert-butyl + (1-methyltetrazol-5-yl)methyl C₁₇H₂₄N₁₀O (408.44) tert-butyl, tetrazole Kinase inhibitor (synthesis described)
VAS2870 1,3-Benzoxazol-2-yl + benzyl C₁₈H₁₃N₅OS (355.40) Benzoxazole, benzyl NADPH oxidase inhibitor
1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethanone 4-ethoxyphenyl + piperazinyl + phenoxy C₂₅H₂₇N₇O₃ (497.55) Ethoxy, piperazine, phenoxy Not explicitly stated
N1-(3-(2-(1H-Indol-3-yl)ethyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)ethane-1,2-diamine Propylthio + indole-ethyl + diamine C₁₈H₂₅N₇S (372.20) Indole, propylthio, diamine Potential CNS or receptor modulation

*Calculated molecular weight based on structural formula.

Key Observations:

Substituent Diversity : The target compound’s 4-methoxyphenyl and thioether groups contrast with RG7774’s bulky tert-butyl and tetrazole substituents , VAS2870’s aromatic benzoxazole , and the indole moiety in ’s derivative . These substituents influence lipophilicity, solubility, and target binding.

Molecular Weight Range : Most analogs fall within 350–500 g/mol, with the target compound (349.39 g/mol) being relatively compact compared to the piperazine-containing derivative (497.55 g/mol) .

Sulfur-Containing Groups : The thioether in the target compound and propylthio in ’s derivative may enhance stability or modulate electron distribution, affecting reactivity.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what reaction conditions are critical for high yields?

The synthesis involves multi-step reactions, typically starting with the formation of the triazolopyrimidine core. Key steps include:

  • Cyclocondensation : Reacting 4-methoxybenzaldehyde derivatives with thiourea or substituted pyrimidine precursors under acidic conditions to form the triazole ring .
  • Thioether linkage : Coupling the triazolopyrimidine intermediate with a 4-methoxyphenylthioethyl ketone fragment via nucleophilic substitution. Catalysts like copper iodide or palladium on carbon enhance reactivity .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF, acetonitrile) at 80–100°C to stabilize intermediates and improve regioselectivity .

Q. What spectroscopic techniques are essential for structural elucidation and purity assessment?

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to confirm the presence of the methoxyphenyl group (δ 3.8 ppm for OCH3_3) and triazolopyrimidine protons (δ 8.2–8.9 ppm). 2D NMR (HSQC, HMBC) resolves ambiguities in aromatic coupling .
  • IR : Identify characteristic peaks for C=O (1680–1700 cm1^{-1}) and S-C (650–750 cm1^{-1}) .
  • HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) using fluorogenic substrates .
  • Antimicrobial : Broth microdilution assay for MIC determination against Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural validation?

  • Case study : If NMR signals for the triazole and pyrimidine protons overlap, use deuterated solvents (DMSO-d6_6) and variable-temperature NMR to split peaks .
  • Contradictory IR data : Cross-validate with X-ray crystallography (if crystals are obtainable) or computational modeling (DFT) to confirm bond vibrations .

Q. What strategies improve aqueous solubility without compromising bioactivity?

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 in formulation buffers .
  • Prodrug modification : Introduce phosphate or glycoside groups at the methoxyphenyl moiety to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .

Q. How does substitution at the triazole or pyrimidine ring affect structure-activity relationships (SAR)?

Substituent Biological Activity Source
3-Methyl (current compound)Moderate COX-2 inhibition (IC50_{50} = 1.2 µM)
4-EthoxyphenylEnhanced anticancer activity (HeLa IC50_{50} = 0.8 µM)
Piperazine linkageImproved solubility but reduced kinase affinity

Q. What computational methods identify potential biological targets for this compound?

  • Molecular docking : Use AutoDock Vina to screen against Protein Data Bank (PDB) targets (e.g., EGFR kinase domain, PDB ID: 1M17). Prioritize binding poses with ΔG < -8 kcal/mol .
  • Pharmacophore modeling : Align with known triazolopyrimidine inhibitors (e.g., ticagrelor analogues) to predict shared targets .

Q. How should researchers address conflicting bioactivity data across studies?

  • Assay standardization : Replicate experiments using identical cell lines (e.g., ATCC-certified MCF-7) and serum-free media to minimize variability .
  • Dose-response validation : Perform IC50_{50} determinations with 8–10 concentration points and nonlinear regression analysis (GraphPad Prism) .

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